molecular formula C12H9FO B180336 3-(4-Fluorophenyl)phenol CAS No. 10540-41-7

3-(4-Fluorophenyl)phenol

Cat. No. B180336
CAS RN: 10540-41-7
M. Wt: 188.2 g/mol
InChI Key: JCZGBYKFVYILAO-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Phenolic compounds, such as 3-(4-Fluorophenyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .

Scientific Research Applications

Application in the Synthesis of Schiff Base Metal Complexes

Specific Scientific Field

This application falls under the field of Chemistry , specifically Inorganic Chemistry and Coordination Chemistry .

Summary of the Application

“3-(4-Fluorophenyl)phenol” is used in the synthesis of a Schiff base ligand, which is then used to form metal complexes with Mn (II), Co (II), Ni (II), Cu (II), and Zn (II). These complexes have potential applications in the field of medicinal chemistry due to their biological properties .

Methods of Application or Experimental Procedures

The Schiff base ligand is synthesized from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature. This ligand is then used to form metal complexes in a methanolic medium .

Results or Outcomes

The metal complexes formed were found to exhibit higher antibacterial activity than the free Schiff base ligand. They were tested in vitro against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method .

Safety And Hazards

3-(4-Fluorophenyl)phenol may form combustible dust concentrations in air. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-(4-fluorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZGBYKFVYILAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562739
Record name 4'-Fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)phenol

CAS RN

10540-41-7
Record name 4'-Fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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